1-(3,5-difluorobenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one
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Overview
Description
1-(3,5-difluorobenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-difluorobenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Pyridinone Core: This step involves the cyclization of appropriate precursors to form the pyridinone ring.
Introduction of the 3,5-Difluorobenzyl Group: This step is achieved through nucleophilic substitution reactions, where the benzyl group is introduced onto the pyridinone core.
Attachment of the Morpholinosulfonyl Group: This step involves the sulfonylation of the pyridinone core with a morpholine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction conditions to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-difluorobenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the pyridinone core.
Scientific Research Applications
1-(3,5-difluorobenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific biological pathways.
Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-difluorobenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-difluorobenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one: shares structural similarities with other pyridinone derivatives and sulfonyl-containing compounds.
Difluorobenzyl Derivatives: Compounds with similar benzyl groups but different core structures.
Morpholinosulfonyl Derivatives: Compounds with the morpholinosulfonyl group attached to different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]-3-morpholin-4-ylsulfonylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O4S/c17-13-8-12(9-14(18)10-13)11-19-3-1-2-15(16(19)21)25(22,23)20-4-6-24-7-5-20/h1-3,8-10H,4-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCXOYLDGJPDOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CN(C2=O)CC3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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